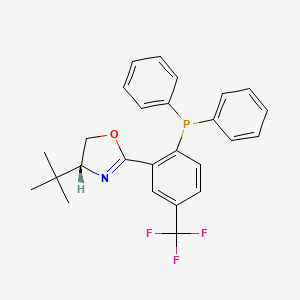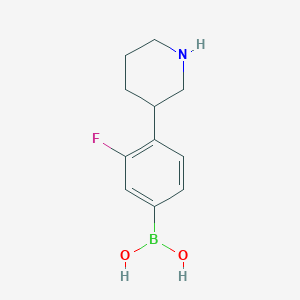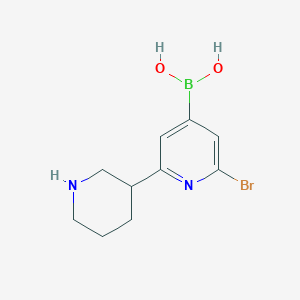
(2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-bromo-6-(piperidin-3-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation and Reduction: The boronic acid group can be oxidized to form alcohols or reduced to form hydrocarbons.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Hydrocarbons: Formed through oxidation and reduction reactions.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Industry:
作用机制
The primary mechanism by which (2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and tolerant of various functional groups, making it a valuable tool in synthetic chemistry.
相似化合物的比较
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- 2-Bromo-6-formylpyridine
Comparison: While all these compounds contain boronic acid or bromine functional groups, (2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both functional groups on the same molecule. This dual functionality allows for more versatile synthetic applications, particularly in the formation of complex, multifunctional molecules .
属性
分子式 |
C10H14BBrN2O2 |
|---|---|
分子量 |
284.95 g/mol |
IUPAC 名称 |
(2-bromo-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BBrN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h4-5,7,13,15-16H,1-3,6H2 |
InChI 键 |
URTATLAKAMEPQO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)Br)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


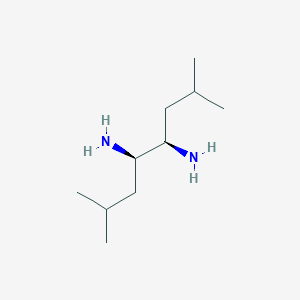
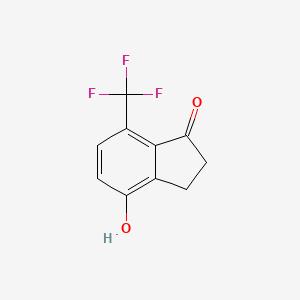
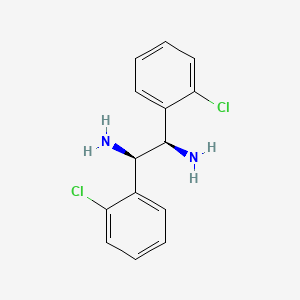
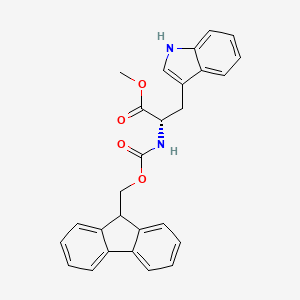
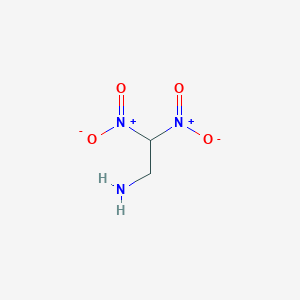
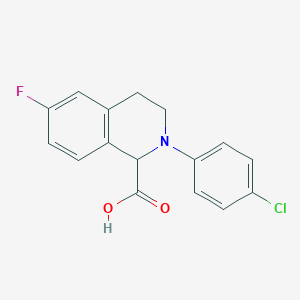
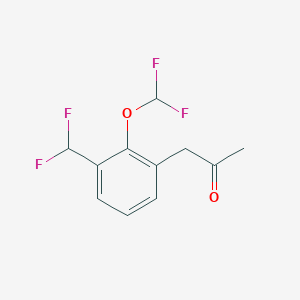
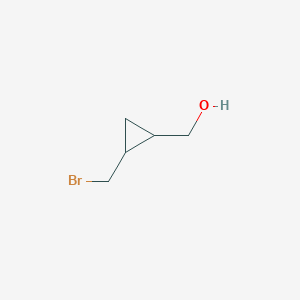
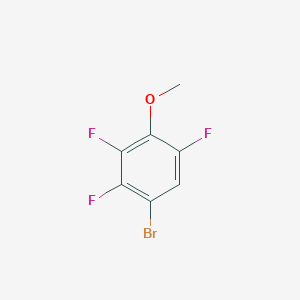

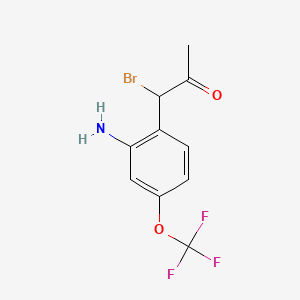
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
